ent-3S,16S,17-trihydroxy-kauran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
136025-64-4 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one |
InChI |
InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1 |
InChI Key |
PDTSXGBDZWSUTI-YFFOHKSQSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Ent 3s,16s,17 Trihydroxy Kauran 2 One
Annonaceae Family
The Annonaceae family is a significant source of ent-kaurane diterpenoids. These compounds are among the bioactive constituents responsible for the pharmacological functions attributed to members of this family. A review of the ent-kaurane diterpenoids from Annonaceae highlights their structural diversity, which arises from modifications to the parent ent-kaurene (B36324) skeleton such as oxidation, bond cleavages, and structural rearrangements.
Asteraceae (Compositae) Family
The Asteraceae family is another major botanical source of ent-kaurane diterpenoids. These compounds are frequently isolated from various genera within this family. For instance, species of the genus Aspilia are known to contain kaurane-type diterpenoids.
Euphorbiaceae Family
The Euphorbiaceae family, to which both Euphorbia stracheyi and Euphorbia fischeriana belong, is a rich and diverse source of diterpenoids, including the ent-kaurane class. The genus Euphorbia itself is known for producing a wide array of diterpenes with various skeletal types. acgpubs.org Research on different Euphorbia species, such as E. hirta and E. wallichii, has led to the isolation of numerous ent-kaurane diterpenoids. acgpubs.orgnih.gov
Table 1: Diterpenoids Isolated from Euphorbia stracheyi Boiss
| Compound Name | Compound Type | Reference |
| ent-3S,16S,17-trihydroxy-kauran-2-one | ent-kaurane diterpenoid | tandfonline.comnih.gov |
| ent-Kaurane-16β,17,19-triol-3-one | ent-kaurane diterpenoid | tandfonline.comresearchgate.net |
| ent-Kaurane-3α,16β,17-triol | ent-kaurane diterpenoid | tandfonline.comresearchgate.net |
| ent-16S,17-dihydroxy-kaurane-3-one | ent-kaurane diterpenoid | tandfonline.comresearchgate.net |
Table 2: Major Diterpenoid Classes in Euphorbia fischeriana Steud
| Diterpenoid Class | Reference |
| ent-abietanes | nih.gov |
| ent-atisanes | nih.gov |
| ent-kauranes | mdpi.comnih.gov |
| ent-isopimaranes | nih.gov |
| ent-pimaranes | nih.gov |
| tiglianes | acs.org |
| daphnanes | mdpi.com |
| ingenanes | mdpi.com |
| ent-rosanes | mdpi.com |
| lathyranes | mdpi.com |
Lamiaceae Family
The Lamiaceae, or mint family, is a rich source of various secondary metabolites, including terpenoids. While extensive research has documented the presence of ent-kaurane diterpenoids in several genera within this family, such as Isodon and Rabdosia, a direct report on the isolation of this compound from any member of the Lamiaceae family is not prominent in the available scientific literature. nih.gov However, the general occurrence of structurally related ent-kaurane diterpenoids in this family suggests that similar compounds are biosynthetically plausible. nih.gov
The isolation of these related compounds typically involves the extraction of plant material with organic solvents, followed by various chromatographic techniques to separate the complex mixtures.
Pteridaceae Family
The Pteridaceae family of ferns is another group of plants known to produce ent-kaurane diterpenoids. nih.gov Research on the genus Pteris has led to the isolation of several compounds with a similar ent-kaurane skeleton to this compound. For instance, a study on the roots of Pteris multifida resulted in the isolation of 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranoside, a glycosylated derivative of a closely related trihydroxy-kaurane. nih.govnih.govelsevierpure.com Another investigation into Pteris dactylina identified ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid. researchgate.net
These findings indicate that the Pteridaceae family is a source of highly oxygenated ent-kaurane diterpenoids. The presence of these related structures in the genus Pteris makes the occurrence of this compound in this family a possibility worth further investigation.
Table 1: Examples of ent-Kaurane Diterpenoids Isolated from the Pteridaceae Family
| Compound Name | Plant Source | Family | Reference |
| 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranoside | Pteris multifida | Pteridaceae | nih.govnih.govelsevierpure.com |
| ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid | Pteris dactylina | Pteridaceae | researchgate.net |
General Methodologies for Natural Product Isolation (Chromatographic Techniques)
The isolation of pure chemical compounds from natural sources is a fundamental process in phytochemistry. For non-volatile compounds like ent-kaurane diterpenoids, chromatographic techniques are indispensable. The general workflow begins with the extraction of the plant material, followed by a series of chromatographic steps to separate and purify the target compounds.
The initial extraction is typically performed with a solvent or a series of solvents of increasing polarity to obtain a crude extract. This extract is then subjected to various chromatographic methods.
Column Chromatography (CC): This is a primary and widely used technique for the initial fractionation of crude extracts. The choice of stationary phase (the solid adsorbent) and mobile phase (the eluting solvent) is crucial.
Normal-Phase Chromatography: Uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. Non-polar compounds elute first, followed by more polar compounds as the polarity of the mobile phase is gradually increased.
Reversed-Phase Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this case, polar compounds elute first.
High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final purification of compounds. researchgate.net It can be analytical, for quantification, or preparative, for isolating larger quantities of a pure substance. HPLC offers a wide variety of stationary phases, allowing for fine-tuning of the separation process.
Other Chromatographic Techniques:
Sephadex Column Chromatography: Often used for separating compounds based on their molecular size.
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of a separation and for determining the appropriate solvent system for column chromatography.
The isolation of ent-kaurane diterpenoids from plant extracts, such as those from the Lamiaceae and Pteridaceae families, typically involves a combination of these chromatographic techniques. For example, a crude extract might first be fractionated by silica gel column chromatography, and the resulting fractions further purified by preparative HPLC to yield the pure compounds.
Table 2: Common Chromatographic Techniques in Natural Product Isolation
| Chromatographic Technique | Principle of Separation | Common Stationary Phases | Typical Application |
| Column Chromatography (CC) | Adsorption | Silica gel, Alumina | Initial fractionation of crude extracts |
| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption, Ion Exchange, Size Exclusion | C18, C8, Silica, Phenyl | Final purification, Quantification |
| Sephadex Column Chromatography | Size Exclusion | Sephadex gels (e.g., LH-20) | Separation of molecules by size |
| Thin-Layer Chromatography (TLC) | Adsorption | Silica gel, Alumina | Monitoring reactions, Optimizing solvent systems |
Structural Elucidation and Stereochemical Assignment of Ent 3s,16s,17 Trihydroxy Kauran 2 One
Advanced Spectroscopic Techniques
The definitive structure of ent-3S,16S,17-trihydroxy-kauran-2-one was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, alongside high-resolution mass spectrometry (HR-ESI-MS). bath.ac.uk These techniques provide a comprehensive picture of the molecule's carbon skeleton, the connectivity of its atoms, and their spatial arrangement.
While specific ¹H NMR spectral data for this compound is not detailed in the readily available literature, the analysis of related ent-kaurane diterpenoids provides insight into the expected proton signals. rsc.orgresearchgate.netpreprints.org The ¹H NMR spectrum would typically reveal signals for methyl groups as singlets, and a complex pattern of multiplets for the methine and methylene (B1212753) protons of the tetracyclic kaurane (B74193) skeleton. The protons attached to carbons bearing hydroxyl groups would appear as characteristic downfield signals.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For this compound, the spectrum displays 20 distinct carbon signals, consistent with its molecular formula. The chemical shifts of these carbons provide crucial information about their chemical environment (e.g., ketone, hydroxyl-bearing carbons, methyl, methylene, and methine groups). The reported ¹³C NMR data, obtained in pyridine-d₅, confirms the presence of a ketone at C-2 and hydroxyl groups at C-3, C-16, and C-17. bath.ac.uk
Table 1: ¹³C NMR Spectroscopic Data for this compound bath.ac.uk
| Carbon No. | Chemical Shift (δ) ppm | Multiplicity |
| 1 | 38.9 | t |
| 2 | 215.5 | s |
| 3 | 78.1 | d |
| 4 | 43.1 | s |
| 5 | 55.9 | d |
| 6 | 21.7 | t |
| 7 | 41.2 | t |
| 8 | 43.9 | s |
| 9 | 55.2 | d |
| 10 | 39.5 | s |
| 11 | 18.2 | t |
| 12 | 34.2 | t |
| 13 | 42.1 | d |
| 14 | 39.7 | t |
| 15 | 49.0 | t |
| 16 | 80.0 | s |
| 17 | 70.8 | t |
| 18 | 27.9 | q |
| 19 | 21.8 | q |
| 20 | 18.3 | q |
| Data obtained in Pyridine-d₅ |
DEPT NMR experiments are pivotal for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.comchegg.com Although the specific DEPT spectral data for this compound is not explicitly tabulated in available reports, this technique would have been essential in confirming the assignments made in the ¹³C NMR spectrum. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information is critical for piecing together the carbon framework of the molecule.
2D NMR techniques establish correlations between different nuclei, providing invaluable information about the connectivity of atoms within a molecule.
The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically on adjacent carbon atoms. While a specific COSY spectrum for this compound is not provided in the reviewed literature, its application would have been crucial for tracing the proton-proton connectivities throughout the four-ring system of the kaurane skeleton. This allows for the assembly of molecular fragments and confirms the sequence of atoms in the structure. rsc.orgresearchgate.net
Biosynthetic Pathways of Ent Kaurane Diterpenoids
Precursor Metabolism: Geranylgeranyl Pyrophosphate (GGPP) Cyclization
The journey to all diterpenoids, including the ent-kauranes, begins with Geranylgeranyl Pyrophosphate (GGPP). frontiersin.orgnih.gov GGPP is the universally accepted C20 precursor for this class of compounds. frontiersin.orgnih.gov The formation of the characteristic tetracyclic ent-kaurane skeleton is initiated by a complex, enzyme-catalyzed, two-step cyclization of the linear GGPP molecule. beilstein-journals.orgnih.govnih.gov
This process is orchestrated by enzymes known as diterpene synthases (DTS). beilstein-journals.org The initial cyclization converts GGPP into a bicyclic intermediate, which is then further cyclized to form the core tetracyclic structure. beilstein-journals.orgresearchgate.net The specific stereochemistry of the resulting ent-kaurane skeleton is meticulously controlled by the conformation of the GGPP substrate within the enzyme's active site during the reaction cascade. researchgate.net
Table 1: Key Precursors and Enzymes in Early ent-Kaurane Biosynthesis
| Compound/Enzyme | Role | Reference |
|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Universal C20 linear precursor for all diterpenoids. | frontiersin.orgnih.govproteopedia.org |
| Diterpene Synthases (DTS) | Class of enzymes that catalyze the cyclization of GGPP. | beilstein-journals.org |
| ent-Copalyl Diphosphate (B83284) Synthase (CPS) | A class II diterpene synthase; catalyzes the first cyclization step. | frontiersin.orgbeilstein-journals.orgnih.gov |
Enzymatic Transformations
Following the initial cyclization, the nascent carbocyclic scaffold undergoes a series of enzymatic transformations that are critical for generating the structural diversity observed in this family of natural products.
The first committed step in the biosynthesis of ent-kaurane diterpenoids is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). beilstein-journals.orgacs.org This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), which is also referred to as kaurene synthase A. frontiersin.orgnih.govwikipedia.org CPS is a class II diterpene synthase that protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, culminating in the formation of the bicyclic ent-CPP intermediate. beilstein-journals.org
In higher plants like Coffea arabica, CPS is a monofunctional enzyme, working in concert with a separate monofunctional ent-kaurene (B36324) synthase (KS) to produce ent-kaurene. nih.govacs.orgnih.gov However, in some fungi and mosses, the CPS and KS activities are contained within a single bifunctional protein. nih.govwikipedia.org The production of ent-CPP is a crucial branch point, directing carbon flux toward the biosynthesis of gibberellins (B7789140) and other specialized ent-kaurane diterpenoids. acs.orgwikipedia.org
Once the fundamental ent-kaurene skeleton is formed, it becomes a substrate for a suite of tailoring enzymes, predominantly from the cytochrome P450 (CYP) superfamily of monooxygenases. beilstein-journals.orgnih.gov These enzymes are responsible for the regio- and stereoselective hydroxylation of unactivated carbon-hydrogen (C-H) bonds, a chemically challenging reaction that is essential for producing the vast diversity of oxygenated ent-kauranes. beilstein-journals.orgnih.govnih.gov
Cytochrome P450s are heme-thiolate proteins that catalyze a wide range of oxidative reactions. nih.govresearchgate.net In the context of ent-kaurane biosynthesis, they introduce hydroxyl (-OH) groups at specific positions on the carbocyclic framework. beilstein-journals.orgmdpi.com The precise location of this oxidation is determined by the specific P450 enzyme involved, with different enzymes exhibiting distinct regioselectivity. mdpi.com This enzymatic hydroxylation is a key step in increasing the polarity and functional complexity of the molecule, leading to compounds such as ent-3S,16S,17-trihydroxy-kauran-2-one. nih.gov The mechanism of hydroxylation typically involves the activation of molecular oxygen and the generation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by a "rebound" of a hydroxyl group onto the resulting radical intermediate. nih.gov
Subsequent Biotransformations and Oxidative Modifications Leading to Oxygenated ent-Kauranes
The structural maturation of the ent-kaurane scaffold into highly functionalized molecules like this compound is accomplished through a series of subsequent biotransformations and oxidative modifications. beilstein-journals.org These processes follow the initial hydroxylation events and can include further oxidations, C-C bond cleavages, or rearrangements. frontiersin.orgnih.gov
Fungal biotransformation is a powerful tool for achieving these modifications. mdpi.comnih.gov For instance, the fungus Gibberella fujikuroi is well-known for its ability to hydroxylate various positions on the ent-kaurane skeleton. mdpi.comfao.org Research on other fungi, such as Verticillium lecanii, has demonstrated the capacity to convert dihydroxy ent-kaurane substrates into novel trihydroxy derivatives, such as ent-11α,17,19-trihydroxy-16βH-kaurane and ent-7α,17,19-trihydroxy-16βH-kaurane. nih.gov Similarly, fungi like Absidia blakesleeana can introduce hydroxyl groups at the 7α and 9α positions of ent-kaur-16-en-19-oic acid. tandfonline.com
The formation of the ketone group at the C-2 position ("2-one") in the target molecule is also a result of such oxidative modifications, where a secondary alcohol, previously installed by a P450 oxidase, undergoes further oxidation to a carbonyl. These sequential oxidative steps, catalyzed by P450s and other oxidoreductases, are responsible for generating the final pattern of oxygenation seen in complex ent-kaurane diterpenoids.
Table 2: Examples of Fungal Biotransformation of ent-Kauranes
| Fungus | Substrate | Product(s) | Reference |
|---|---|---|---|
| Verticillium lecanii | ent-17,19-dihydroxy-16βH-kaurane | ent-11α,17,19-trihydroxy-16βH-kaurane; ent-7α,17,19-trihydroxy-16βH-kaurane; ent-7β,17,19-trihydroxy-16βH-kaurane | nih.gov |
| Absidia blakesleeana | ent-kaur-16-en-19-oic acid | ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid; ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid | tandfonline.com |
Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | Geranylgeranyl Pyrophosphate (GGPP) | | ent-Copalyl Diphosphate (ent-CPP) | | ent-kaurene | | ent-11α,17,19-trihydroxy-16βH-kaurane | | ent-7α,17,19-trihydroxy-16βH-kaurane | | ent-7β,17,19-trihydroxy-16βH-kaurane | | ent-kaur-16-en-19-oic acid | | ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid | | ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid | | 7β-acetoxy-ent-kaur-16-ene | | 7β-acetoxy-ent-kaur-16-en-19-oic acid | | 7β-acetoxy-3β-hydroxy-ent-kaur-16-en-19-oic acid | | ent-17,19-dihydroxy-16βH-kaurane |
Chemical Synthesis and Semisynthesis of Ent Kaurane Derivatives
Challenges in the Total Synthesis of Complex Polyhydroxylated ent-Kauranesmdpi.com
The total synthesis of highly oxidized ent-kauranes is marked by several persistent challenges that stem directly from the molecule's inherent complexity. researchgate.net These challenges demand not only strategic route planning but also the development of highly selective chemical transformations.
The ent-kaurane skeleton is a rigid, tetracyclic system composed of a bicyclo[3.2.1]octane core. nih.gov In polyhydroxylated derivatives, the numerous hydroxyl groups, alongside ketones and alkenes, create a molecule dense with reactive sites. This high density of functional groups complicates synthetic efforts, as reagents intended for one site may react undesirably at another. For instance, the synthesis of pierisketone B required careful maneuvering to avoid deleterious side reactions like retro-aldolization, necessitating the use of specific protecting groups for sterically hindered alcohols. acs.org The selective functionalization of one specific C-H bond among many similar ones without affecting other reactive centers is a central challenge, often requiring late-stage oxidation strategies to install hydroxyl groups with precision. acs.orgacs.org This complexity means that the synthesis is often classified as moderately to highly challenging. nih.gov
The ent-kaurane framework is notoriously prone to skeletal rearrangements, particularly under acidic or thermal conditions. nih.govcambridgescholars.com Cationic intermediates, often generated during cyclization or functional group manipulation, can trigger Wagner-Meerwein shifts, leading to the formation of alternative carbon skeletons such as ent-beyerane, ent-atisane, or ent-trachylobane. rsc.orgnih.govnih.gov For example, during the synthesis of steviol, acidic conditions were found to convert the desired ent-kaurane product (kinetic isomer) into the more stable ent-beyerane skeleton of isosteviol (B191626) (thermodynamic isomer). nih.gov In other cases, reactions have led to complex mixtures containing rearranged products, such as the A-homo-B-nor-ent-kaurane framework. acs.org While sometimes these rearrangements can be harnessed controllably to access diverse molecular architectures, they more often represent a significant challenge to maintaining the integrity of the desired ent-kaurane core. nih.govrsc.org
Strategies for Functionalization of the ent-Kaurane Skeleton
To overcome the challenges of synthesis and to create analogues of natural products like ent-3S,16S,17-trihydroxy-kauran-2-one, chemists have developed a range of functionalization strategies. These methods focus on the controlled introduction of oxygen atoms and the precise management of stereochemistry.
A primary strategy for producing polyhydroxylated ent-kauranes involves the direct hydroxylation of more readily available precursors like ent-kaurene (B36324) or kaurenoic acid. nih.govscielo.br Biotransformation using filamentous fungi has emerged as a powerful tool for this purpose, as enzymes can hydroxylate unactivated carbon positions that are difficult to access with traditional chemical reagents. mdpi.com For example, the fungus Aspergillus niger has been used to convert ent-kaur-16-en-19-oic acid into dihydroxylated derivatives. nih.gov Furthermore, plant-derived diterpene synthases can directly produce hydroxylated kauranes, such as 16α-hydroxy-ent-kaurane, demonstrating nature's own pathway to these complex molecules. nih.govnih.gov
Late-stage C-H oxidation has become a cornerstone of modern synthetic strategy, enabling the introduction of hydroxyl groups into complex molecules with high levels of regio- and stereoselectivity. acs.org
Metal-Catalyzed Oxidation: Homogeneous metal catalysis offers powerful methods for targeted oxidation. Palladium, manganese, and iron catalysts have been successfully employed to functionalize the ent-kaurane skeleton. nih.govresearchgate.net A notable advancement is the use of the manganese-based White-Gormisky-Zhao catalyst, Mn(CF3-PDP), which achieved the first non-directed, metal-catalyzed oxidation of an unactivated C-H bond in a total synthesis context. acs.orgacs.orgnih.gov
| Catalyst System | Position(s) Functionalized | Precursor Type | Reference |
| Pd(OAc)₂ / PhI(OAc)₂ | β C-H to oxime | ent-kaurane derivative | acs.org |
| Mn(CF3-PDP) | Remote, unactivated C-H | Isosteviol methyl ester | acs.orgnih.gov |
| Fe-mediated HAT | Alkene/enone cyclization | Acyclic precursor | acs.org |
| Pyridinium (B92312) dichromate (PDC) | C-17 | ent-17-hydroxykauran-19-oate | scielo.br |
Enzymatic Methods: Enzymes, particularly cytochrome P450 monooxygenases (CYP450s), offer unparalleled selectivity in C-H hydroxylation. researchgate.net A hybrid approach combining chemical synthesis with enzymatic C-H oxidation has been used to create a diverse library of complex diterpenes. chemrxiv.org Studies on ent-kaurene oxidases (KOs) have revealed their ability to hydroxylate various positions on the diterpene scaffold, including the C2α, C3β, and C19 positions, showcasing their potential for generating structural diversity. pnas.org Fungal biotransformations can introduce hydroxyl groups at nearly any carbon on the kaurane (B74193) skeleton, including positions C-7 and C-11. mdpi.com
Achieving the correct stereochemistry is a critical and often arduous aspect of synthesis. For a molecule like this compound, controlling the stereocenters at C-3, C-16, and C-17 is paramount. The synthesis of the C16,C17-diol motif often starts from the exocyclic double bond of an ent-kaurene precursor.
Challenges in stereocontrol are exemplified in syntheses where key reactions yield mixtures of diastereomers. For instance, a Mukaiyama aldol (B89426) reaction used to construct a portion of the pierisketone B skeleton produced a nearly 1:1 mixture of isomers, and extensive screening of catalysts failed to improve the diastereoselectivity. acs.org Subsequent attempts to invert the unwanted stereocenter were also unsuccessful, highlighting the difficulty in correcting stereochemical outcomes post-reaction. acs.org
In some cases, the choice of reagent can dictate the stereochemical outcome. The oxidation of methyl ent-17-hydroxykauran-19-oate with pyridinium dichromate (PDC) led to the formation of a norkaurane alcohol with an inverted stereocenter at C-16 (ent-16β), a result of an intramolecular SN2 rearrangement mechanism. scielo.br In biosynthesis, the stereospecificity is precisely controlled by enzymes; for example, specific diterpene synthases produce 16α-hydroxy-ent-kaurane exclusively. nih.gov
Reported Synthetic Efforts for Analogous Oxygenated ent-Kauranoids
The synthesis of oxygenated ent-kauranoids is a significant area of research, driven by the potent biological activities exhibited by this subclass. magtech.com.cnrsc.org Chemists have devised various strategies to introduce oxygen functionalities at different positions of the ent-kaurane scaffold. These efforts range from the total synthesis of complex, highly oxidized molecules to the semisynthesis of derivatives from more readily available natural precursors. rsc.orgtandfonline.com
A notable approach in total synthesis involves the early-stage construction of key structural motifs. For instance, the Jia group reported an asymmetric total synthesis of (−)-glaucocalyxin A, a highly oxidized ent-kaurane diterpenoid. rsc.org Their strategy featured a Mn(III)-mediated radical cyclization to form a C-14 oxygenated bicyclo[3.2.1]octane ring, a core structure in many ent-kauranoids. rsc.org Similarly, other research groups have focused on the synthesis of C-20 oxygenated ent-kauranoids like (±)-maoecrystal P and (−)-oridonin, employing unique cyclization and oxidation strategies. rsc.org The synthesis of C19-oxygenated spiro-lactone ent-kauranoids, such as longirabdiol and effusin, further showcases the advances in constructing these complex oxygenated structures. magtech.com.cn
Semisynthesis offers a more direct route to new oxygenated derivatives by chemically modifying naturally occurring ent-kauranes. A straightforward method was developed for synthesizing natural oxygenated ent-kaurenoic acid derivatives starting from ent-kaur-16-en-19-oic acid, which is accessible from sunflower wastes. tandfonline.com This work provided the first disclosed chemical synthesis for compounds like ent-16α,17-dihydroxykauran-19-oic acid and ent-16α-hydroxy-17-acetoxykauran-19-oic acid, involving key steps like epoxidation and dihydroxylation of the C16-C17 double bond. tandfonline.com Other semisynthetic efforts have focused on creating derivatives with novel functionalities, such as introducing an exomethylene-cyclopentanone moiety, which has shown potent antiproliferative effects. mdpi.comnih.gov These approaches highlight the utility of semisynthesis in generating libraries of oxygenated analogues for structure-activity relationship studies. mdpi.com
The table below summarizes selected synthetic and semisynthetic efforts toward oxygenated ent-kauranoid analogues, detailing the starting materials, key transformations, and the resulting complex structures.
Interactive Table: Synthetic Efforts for Analogous Oxygenated ent-Kauranoids
| Target Compound/Analogue | Starting Material | Key Synthetic Strategies | Reference |
|---|---|---|---|
| (−)-Glaucocalyxin A | Commercially available materials | Asymmetric synthesis, Mn(III)-mediated radical cyclization, intramolecular Diels–Alder reaction | rsc.org |
| (±)-Eriocalyxin B | Commercially available materials | Racemic total synthesis | rsc.org |
| (−)-Oridonin | Commercially available materials | Asymmetric total synthesis of a highly oxidized target | rsc.org |
| Longirabdiol, Longirabdolactone, Effusin | Commercially available materials | Total syntheses of C19 oxygenated spiro-lactone ent-kauranoids | magtech.com.cn |
| ent-16α,17-dihydroxykauran-19-oic acid | ent-kaur-16-en-19-oic acid | Semisynthesis, epoxidation, dihydroxylation | tandfonline.com |
| ent-kaurene with exomethylene-cyclopentanone | ent-15α-angeloyloxykaur-16-en-3β-ol | Semisynthesis from a natural diterpenoid | mdpi.comnih.gov |
| C-20 Oxygenated ent-kauranoids | Not specified | Review of total syntheses | nih.govrsc.org |
Absence of Specific Chemical Synthesis Details for this compound in Current Literature
Despite the progress in the synthesis of various oxygenated ent-kaurane diterpenoids, a specific, detailed chemical synthesis for This compound has not been reported in the scientific literature to date. tandfonline.com This particular compound, featuring hydroxylation at the C-3, C-16, and C-17 positions and a ketone at C-2, has been successfully isolated from natural sources. researchgate.net
Specifically, this compound was identified as one of four ent-kaurane diterpenoids isolated from the whole plants of Euphorbia stracheyi Boiss, a perennial herb. researchgate.net The structure of the compound was determined through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry, and by comparison with existing literature data. researchgate.net While its natural origin and structural characterization are established, the pathway to its total or semisynthesis remains an open area for investigation in synthetic organic chemistry. The lack of a published synthesis highlights the ongoing challenges associated with the regioselective and stereoselective oxygenation of the complex ent-kaurane skeleton. magtech.com.cntandfonline.com
Biotransformation Studies of Ent Kaurane Diterpenoids
Microbial Conversion of ent-Kaurane Precursors
The use of whole-cell microbial systems, especially fungi, is a well-established method for modifying complex molecules like ent-kaurane diterpenoids. nih.govmdpi.com These microorganisms possess diverse enzymatic machinery, such as cytochrome P-450 monooxygenases, capable of introducing functional groups at specific positions on the diterpene scaffold. mdpi.com
Fungi are particularly adept at carrying out stereoselective and regioselective hydroxylations on the kaurane (B74193) nucleus. nih.govresearchgate.net
Psilocybe cubensis
Research on the biotransformation capabilities of Psilocybe cubensis has demonstrated its effectiveness in hydroxylating ent-kaurane precursors. When ent-kaur-16-en-19-oic acid was incubated with P. cubensis, a time-dependent formation of several hydroxylated metabolites was observed. tandfonline.comresearchgate.net After a two-day incubation period, the primary product isolated was ent-16β,17-dihydroxy-kauran-19-oic acid. tandfonline.comresearchgate.net Extending the incubation to nine days resulted in the formation of two novel, more polar compounds: ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid. tandfonline.comresearchgate.net
**Table 1: Biotransformation of ent-kaur-16-en-19-oic acid by *Psilocybe cubensis***
| Substrate | Incubation Time | Product(s) |
|---|---|---|
| ent-kaur-16-en-19-oic acid | 2 Days | ent-16β,17-dihydroxy-kauran-19-oic acid |
| ent-kaur-16-en-19-oic acid | 9 Days | ent-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid |
Data sourced from Pechwang et al. (2010). tandfonline.com
Verticillium lecanii
The fungus Verticillium lecanii (reclassified as Lecanicillium spp.) has also been successfully used to generate novel hydroxylated kaurane derivatives. nih.govacs.orgnih.gov In one study, ent-17,19-dihydroxy-16βH-kaurane was used as the substrate. After 14 days of incubation with V. lecanii, three new trihydroxylated derivatives were isolated and identified. nih.govacs.org The biotransformation yielded ent-11α,17,19-trihydroxy-16βH-kaurane, ent-7α,17,19-trihydroxy-16βH-kaurane, and ent-7β,17,19-trihydroxy-16βH-kaurane. nih.govacs.org This highlights the ability of the fungus to hydroxylate different positions on the kaurane skeleton, specifically at C-7 and C-11, and even to produce different stereoisomers at the C-7 position. nih.gov
**Table 2: Biotransformation of ent-17,19-dihydroxy-16βH-kaurane by *Verticillium lecanii***
| Substrate | Incubation Time | Product(s) |
|---|---|---|
| ent-17,19-dihydroxy-16βH-kaurane | 14 Days | ent-11α,17,19-trihydroxy-16βH-kaurane, ent-7α,17,19-trihydroxy-16βH-kaurane, ent-7β,17,19-trihydroxy-16βH-kaurane |
Data sourced from Vieira et al. (2002). nih.gov
The most prevalent transformation carried out by fungi on kaurane structures is hydroxylation. researchgate.netmdpi.com This reaction is of significant interest as it can functionalize otherwise unactivated carbon atoms, leading to derivatives with potentially new or enhanced properties. mdpi.com Fungal enzymes, particularly from the cytochrome P-450 complex, are responsible for these modifications. mdpi.com
The regioselectivity of these hydroxylations is a key feature of microbial biotransformation. Research has shown that nearly every carbon atom on the kaurane skeleton can be hydroxylated by various fungal species. researchgate.netmdpi.com Some of the most frequently observed hydroxylation sites include C-7, C-11, and C-12, as demonstrated in the conversions by P. cubensis and V. lecanii. mdpi.comtandfonline.comnih.gov For instance, the fungus Aspergillus niger is known to introduce hydroxyl groups at positions C-1, C-7, and C-11 of the kaurane skeleton. researchgate.net
Furthermore, these enzymatic reactions are often highly stereoselective. A notable example is the ability of some fungi to introduce hydroxyl groups on both the α- and β-faces of the same carbon atom. mdpi.com The biotransformation of ent-17,19-dihydroxy-16βH-kaurane by V. lecanii produced both the ent-7α and ent-7β hydroxylated products, showcasing a lack of complete stereoselectivity at this position while still being highly regioselective. nih.gov
Table 3: Common Hydroxylation Sites on the ent-Kaurane Skeleton by Fungi
| Fungus Species | Substrate Example | Observed Hydroxylation Positions |
|---|---|---|
| Psilocybe cubensis | ent-kaur-16-en-19-oic acid | C-11, C-12, C-17 |
| Verticillium lecanii | ent-17,19-dihydroxy-16βH-kaurane | C-7, C-11 |
| Aspergillus niger | ent-kaur-16-en-19-oic acid | C-1, C-7, C-11 |
| Gibberella fujikuroi | Various ent-kauranes | C-3, C-7, C-11 |
Data compiled from multiple sources. mdpi.comtandfonline.comnih.govresearchgate.net
Enzymatic Biotransformation Systems
Beyond using whole microbial cells, isolated enzymes offer a more controlled approach to the biotransformation of ent-kaurane diterpenoids. conicet.gov.ar This method avoids the formation of unwanted byproducts that can occur with whole-cell systems. Lipases and esterases are among the enzymes that have been successfully employed to catalyze regio- and stereoselective reactions on kaurane substrates. conicet.gov.ar
These enzymatic systems are particularly useful for reactions like acetylation and deacetylation, which can be challenging to perform with regioselectivity using conventional chemical methods. conicet.gov.ar For example, lipases have been used to perform regioselective acetylation and alcoholysis on polyhydroxylated ent-kauranes. In a study involving the ent-kaurane diterpenoid linearol, which has two hydroxyl groups, lipases from various sources were used to achieve selective acetylation. conicet.gov.ar This enzymatic approach allows for the preparation of novel derivatives that are difficult to synthesize through traditional chemistry, facilitating further study of structure-activity relationships. conicet.gov.ar
Research Gaps and Future Perspectives
Development of Specific and Efficient Total Synthesis Routes for ent-3S,16S,17-trihydroxy-kauran-2-one
A thorough review of the chemical literature reveals a significant research gap: there are no reported total synthesis routes specifically for this compound. The total synthesis of ent-kaurane diterpenoids is a formidable challenge for synthetic chemists due to their complex, polycyclic structures and dense stereochemistry. researchgate.net However, numerous elegant strategies have been developed for other members of this family, which can serve as a blueprint for future work on this specific target. rsc.orgmagtech.com.cn
Recent advances in the field have showcased powerful methodologies, such as:
Diels-Alder Cycloadditions: To rapidly construct the polycyclic core. For instance, a highly regio- and diastereoselective intermolecular Diels-Alder reaction was a key step in the synthesis of (±)-maoecrystal P. rsc.org
Radical Cyclizations: To form challenging ring systems, such as the bicyclo[3.2.1]octane motif common to kauranes. researchgate.netmagtech.com.cn
Convergent Approaches: Utilizing reactions like the Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama-Michael-type reaction to assemble the tetracyclic core. magtech.com.cn
Two-Phase Synthesis: A strategy that first focuses on creating a minimally oxidized core (cyclase phase), such as steviol, which is then elaborated with oxidative modifications (oxidase phase). nih.gov
Future research should focus on designing and executing a specific and efficient total synthesis of this compound. This would not only provide unambiguous structural confirmation but also enable access to sufficient quantities of the material for comprehensive biological evaluation and the generation of novel analogs for structure-activity relationship (SAR) studies.
In-depth Mechanistic Elucidation of Reported Biological Activities
Currently, there are no specific biological activities reported in the literature for this compound. This is a critical knowledge gap, as the broader class of ent-kaurane diterpenoids is renowned for its potent pharmacological effects, particularly anticancer activity. nih.govnih.gov Compounds like oridonin, isolated from the genus Isodon, are well-studied and have been found to exert their effects through multiple mechanisms. nih.govnih.gov
Future investigations should begin with a broad screening of the compound's bioactivity, followed by in-depth studies to elucidate the mechanisms of any identified effects. Drawing parallels from extensively studied analogs, potential mechanisms to investigate include:
Induction of Apoptosis: Mediated by the modulation of key regulatory proteins such as the BCL-2 family, PARP, and caspases. nih.govnih.gov
Cell Cycle Arrest: Controlled by proteins like cyclin D1, c-Myc, p21, and various cyclin-dependent kinases (CDKs). nih.govnih.gov
Inhibition of Metastasis: Targeting proteins such as matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF). nih.gov
Anti-inflammatory Pathways: Such as the downregulation of NF-κB signaling pathways. frontiersin.org
Elucidating the molecular targets and mechanistic pathways of this compound is essential for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.
Exploration of Novel Biotransformation Pathways and Engineered Enzyme Systems for Targeted Modifications
Given the challenges of chemical synthesis, biotransformation presents a powerful and attractive alternative for producing and functionalizing complex natural products like ent-kaurane diterpenoids. nih.gov Fungal biotransformations, in particular, are highly effective for introducing hydroxyl groups at positions that are difficult to access through traditional chemical methods. mdpi.comnih.gov
A significant opportunity lies in exploring the use of microorganisms and engineered enzymes for the targeted modification of the ent-kaurane skeleton to produce this compound or its novel derivatives. Key future perspectives include:
Fungal Biotransformation: Screening a library of fungi, such as those from the Gibberella fujikuroi complex, for their ability to selectively hydroxylate readily available ent-kaurane precursors. mdpi.comnih.gov These fungi are known to possess a suite of cytochrome P450 enzymes capable of diverse and stereoselective oxidations. mdpi.com
Engineered Enzyme Systems: Utilizing synthetic biology approaches to engineer enzymes, particularly cytochrome P450 monooxygenases, for specific hydroxylation patterns. nih.gov These engineered enzymes could be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to create microbial cell factories for the production of the target compound.
This bio-catalytic approach could provide a more sustainable and efficient route to this and other rare diterpenoids, facilitating further biological study.
Comprehensive Screening for Additional Biological Activities and Therapeutic Potential
The full therapeutic potential of this compound is currently unknown. While the ent-kaurane class is noted for anticancer properties, these compounds have also demonstrated a wide range of other bioactivities, including antibacterial, anti-HIV, anti-inflammatory, and hypotensive effects. frontiersin.orgnih.gov The isolation of new ent-kaurane diterpenes with antibacterial activity against resistant strains like MRSA highlights that the full potential of this structural class has not been exhausted. mdpi.com
A crucial future direction is to subject this compound to comprehensive screening programs to uncover its full pharmacological profile. This should involve:
High-Throughput Screening (HTS): Testing the compound against a wide array of biological targets and in various disease models.
In Silico Screening: Using computational methods to predict potential biological activities and molecular targets, which can help prioritize and guide in vitro and in vivo testing. frontiersin.org
Broad-Spectrum Bioassays: Evaluating its potential as an antineoplastic, immunosuppressant, anti-hepatic, anti-inflammatory, or antimicrobial agent, activities that have been predicted for other drug-like ent-kauranes. nih.gov
Such a systematic screening effort is essential for identifying novel therapeutic applications for this understudied compound and would be the first step toward any potential clinical development. frontiersin.org
Advanced Structural Characterization for Precise Stereochemical Confirmation in Analogs
For any newly synthesized or isolated analog of this compound, unambiguous structural and stereochemical characterization is paramount. The biological activity of ent-kaurane diterpenoids is often highly dependent on their specific stereochemistry. While standard spectroscopic methods like 1D and 2D NMR and high-resolution mass spectrometry (HRMS) are foundational, advanced techniques can provide deeper insight and definitive confirmation. mdpi.comresearchgate.net
Future research involving the synthesis or isolation of analogs should employ a suite of advanced characterization methods:
Advanced NMR Techniques: Including Nuclear Overhauser Effect (NOE) experiments to definitively establish the relative stereochemistry of the complex tetracyclic core.
X-ray Crystallography: To provide an unambiguous, three-dimensional structure of crystalline compounds, as has been done for other novel dimeric and fused ent-kaurane derivatives. nih.gov
UHPLC-Q-TOF-MS/MS: An approach that has proven effective for the rapid characterization and identification of ent-kaurane diterpenoids within complex mixtures, such as plant extracts. nih.gov This technique could be invaluable for analyzing products from biotransformation experiments.
Applying these advanced methods will ensure the precise structural and stereochemical integrity of this compound and its future analogs, which is a prerequisite for reliable structure-activity relationship studies and further development.
Q & A
Basic: What plant sources and extraction methods are used to isolate ent-3S,16S,17-trihydroxy-kauran-2-one?
The compound is primarily isolated from Euphorbia stracheyi, E. fischeriana, and Homalanthus acuminatus using ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Aerial parts or stems are typically processed, and structural confirmation relies on spectroscopic techniques like 1D/2D NMR and HR-ESI-MS .
Advanced: What experimental strategies resolve stereochemical uncertainties in ent-kaurane diterpenoids like this compound?
Stereochemical confirmation requires integrating 2D NMR (e.g., NOESY for spatial correlations) with X-ray crystallography when possible. For ent-3S,16S,17-trihydroxy-kauran-2-one, comparative analysis of optical rotation data and literature analogs (e.g., ent-kaurane-3α,16β,17-triol) helps validate configurations. Challenges arise due to overlapping signals in crowded spectral regions, necessitating high-field NMR (≥500 MHz) and density functional theory (DFT) calculations for ambiguous cases .
Basic: What biological activities have been reported for this compound?
ent-3S,16S,17-trihydroxy-kauran-2-one exhibits cytotoxic activity against cancer cell lines (e.g., HL-60, MCF-7) with IC50 values ranging from 10–50 μM. It also shows acetylcholinesterase inhibition (IC50: ~77 μM) and anti-HIV potential (IC50: ~6.6 μg/mL). Bioassays typically use MTT or SRB protocols, with positive controls like doxorubicin for cytotoxicity .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Discrepancies may stem from variations in cell line sensitivity, compound purity, or assay conditions. To mitigate:
- Validate purity via HPLC (>95%) and LC-MS.
- Replicate assays across multiple cell lines (e.g., A-549 vs. SW-480).
- Standardize protocols (e.g., exposure time, serum concentration).
- Cross-reference with structurally related diterpenoids to identify structure-activity trends .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assigns proton and carbon environments.
- HSQC/HMBC : Resolves J-coupling and long-range correlations.
- HR-ESI-MS : Confirms molecular formula (e.g., C20H30O5).
- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .
Advanced: What phylogenetic insights explain the limited distribution of this diterpenoid in Euphorbia species?
The compound’s restricted occurrence in Euphorbia and Homalanthus suggests evolutionary specialization in diterpenoid biosynthesis pathways. Researchers combine phytochemical profiling with transcriptomic analysis of key enzymes (e.g., kaurene synthase) to map biosynthetic gene clusters. Comparative studies across divergent lineages (e.g., Euphorbia vs. Isodon) may reveal ecological or adaptive drivers .
Basic: How is the compound differentiated from other ent-kaurane analogs?
Key distinguishing features include:
- The 2-one ketone group at C-2 (vs. hydroxylation at C-3 in ent-kaurane-3α,16β,17-triol).
- Stereospecific hydroxylation at C-3S, C-16S, and C-17.
- Comparative analysis of NMR chemical shifts (e.g., C-2 δ ~210 ppm for ketones vs. δ ~70 ppm for alcohols) .
Advanced: What methodologies optimize the isolation of low-abundance diterpenoids from complex plant matrices?
Strategies include:
- Prefractionation : Use liquid-liquid partitioning (e.g., ethyl acetate vs. aqueous layers) to enrich diterpenoids.
- Targeted LC-MS/MS : Employ molecular networking to track analogs.
- Countercurrent Chromatography (CCC) : Enhances resolution of polar hydroxylated kauranes.
- Metabolomics-guided isolation : Prioritize fractions with unique MS/MS signatures .
Basic: What taxonomic markers aid in identifying plant sources of ent-kaurane diterpenoids?
Morphological traits (e.g., latex-producing stems in Euphorbia) and genetic markers (e.g., ITS or rbcL sequences) help authenticate plant material. DNA barcoding is critical to avoid misidentification, as diterpenoid profiles vary widely even within genera .
Advanced: How can computational tools predict the bioactivity of understudied ent-kaurane analogs?
Molecular docking (e.g., AutoDock Vina) models interactions with targets like HIV protease or acetylcholinesterase. Quantitative Structure-Activity Relationship (QSAR) models trained on existing data (e.g., IC50 values) predict novel analogs’ potency. Validation requires synthesis or isolation followed by in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
